
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids It is characterized by the presence of a cyclopropane ring substituted with chlorine and trichloroethenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid typically involves the reaction of trichloroethylene with a suitable cyclopropane derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in changes in cellular function.
類似化合物との比較
Similar Compounds
3-Chloro-2,2-dimethylpropionic acid: A structurally similar compound with different substituents on the cyclopropane ring.
trans-Chrysanthemic acid: Another cyclopropane carboxylic acid with different functional groups.
Uniqueness
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and trichloroethenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
79211-74-8 |
|---|---|
分子式 |
C8H8Cl4O2 |
分子量 |
278.0 g/mol |
IUPAC名 |
2-chloro-3,3-dimethyl-2-(1,2,2-trichloroethenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8Cl4O2/c1-7(2)3(6(13)14)8(7,12)4(9)5(10)11/h3H,1-2H3,(H,13,14) |
InChIキー |
ZVVFDUAUDUDKSO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C(=C(Cl)Cl)Cl)Cl)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)

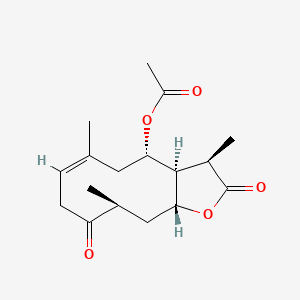
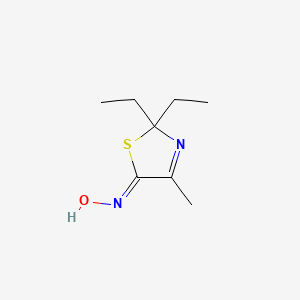
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
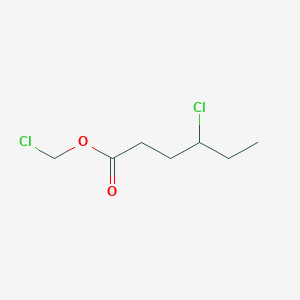
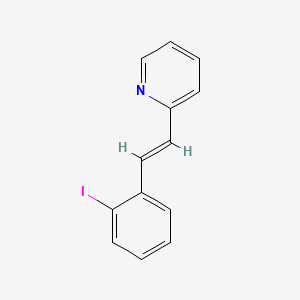
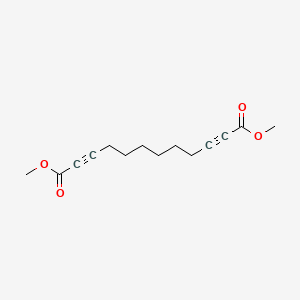
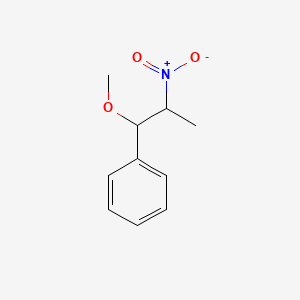
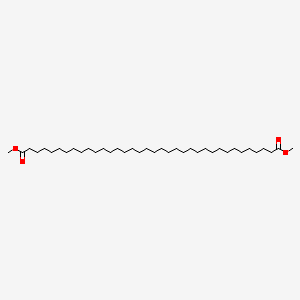
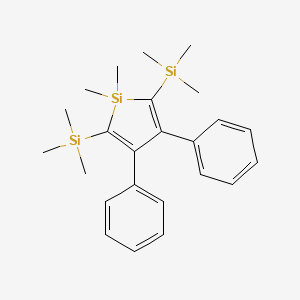

![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)
